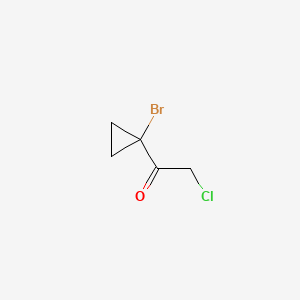![molecular formula C7H13NS B13505606 2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
2-Thia-6-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-6-azaspiro[3.5]nonane is a spirocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of spirocyclic compounds, which are characterized by a unique ring system where two rings are connected through a single atom. The presence of sulfur and nitrogen in the ring system makes this compound an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of a thiol with an amine in the presence of a suitable catalyst can lead to the formation of the spirocyclic ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-6-azaspiro[3.5]nonane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and nitrogen atoms in the ring system allows for unique reactivity patterns.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the nitrogen atom, potentially leading to the formation of amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can yield amines .
Wissenschaftliche Forschungsanwendungen
2-Thia-6-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism by which 2-Thia-6-azaspiro[3.5]nonane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of sulfur and nitrogen atoms allows for unique binding interactions, which can modulate the activity of the target molecule. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
2-Thia-6-azaspiro[3.5]nonane can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Similar compounds include:
2-Oxa-6-azaspiro[3.5]nonane: This compound contains an oxygen atom instead of a sulfur atom, leading to different reactivity and properties.
2-Thia-7-azaspiro[3.5]nonane: This compound has a similar structure but with a different ring size, which can affect its chemical behavior and applications.
The uniqueness of 2-Thia-6-azaspiro[3
Eigenschaften
Molekularformel |
C7H13NS |
|---|---|
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
2-thia-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2 |
InChI-Schlüssel |
RLQNCQMKVKCRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


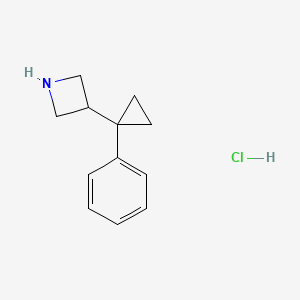


![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)

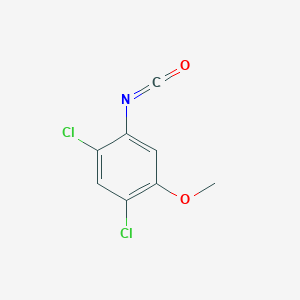

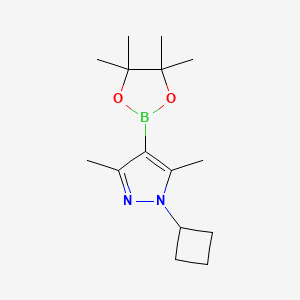

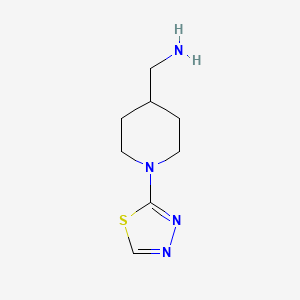
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
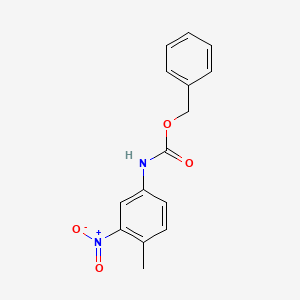
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
